5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a nitrogen-containing heterocyclic compound featuring a partially saturated pyrazine ring fused with a 1,2,4-triazole moiety and an amine group at position 2. This structural motif confers unique physicochemical properties, such as enhanced solubility compared to fully aromatic analogs, while retaining the capacity for hydrogen bonding via the amine group.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c6-5-8-4-3-7-1-2-10(4)9-5/h7H,1-3H2,(H2,6,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWDAFXSOPGHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(=N2)N)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554483-44-1 | |
| Record name | 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with esters of fluorinated acids or activated carbonyl compounds . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often start with commercially available, inexpensive reagents and employ multi-step synthesis to achieve high yields. The process may involve the use of protective groups and subsequent deprotection steps to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to optimize the yield and selectivity of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Saturation and Aromaticity
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine: The tetrahydro modification reduces aromaticity in the pyrazine ring, increasing solubility and flexibility.
- 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine (ST-1881) : Differs in triazole ring numbering (1,2,3 vs. 1,2,4), altering substituent positions and electronic properties .
Substituents and Functional Groups
- 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: A nitrosamine impurity in sitagliptin, this compound highlights the impact of nitroso groups, which introduce genotoxicity risks absent in the unmodified amine derivative .
- 5,7-Dimethyl-N-(substituted phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides : Sulfonamide substituents confer herbicidal activity via acetolactate synthase (ALS) inhibition, whereas the amine group in the target compound may favor different biological interactions .
Ring Fusion Patterns
Physicochemical Properties
Biological Activity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Several synthetic routes have been explored to optimize yield and purity. For instance:
- Microwave-Assisted Synthesis : A catalyst-free method has been developed that utilizes microwave irradiation to enhance reaction rates and yields significantly. This method is eco-friendly and avoids the use of harmful solvents .
- Traditional Synthetic Routes : Conventional methods often involve the use of hydrazine derivatives and various aldehydes or ketones as starting materials. These methods can yield the desired compound with varying degrees of efficiency depending on the reaction conditions .
Biological Activity
The biological activity of this compound has been investigated across multiple studies highlighting its potential in various therapeutic areas.
Anticancer Activity
Recent studies have shown that derivatives of triazolo-pyrazines exhibit potent anticancer properties. For example:
- c-Met Inhibition : The compound has demonstrated selective inhibition of c-Met kinases at low micromolar concentrations (IC50 = 0.005 µM), which is crucial in the treatment of various cancers including non-small cell lung cancer .
- Preclinical Studies : Compounds similar to this compound have been selected as preclinical candidates due to their favorable pharmacokinetic profiles and efficacy in reducing tumor growth in animal models .
Neurological Applications
The compound also shows promise in neurological disorders:
- Alzheimer's Disease Modulation : It has been identified as a potential γ-secretase modulator (GSM), which can lower pathogenic amyloid beta levels without affecting overall Aβ production or Notch signaling. This mechanism is particularly relevant for Alzheimer's disease therapy .
Case Studies and Research Findings
Several case studies highlight the biological activities associated with this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated potent inhibition of c-Met kinases; effective in reducing tumor growth in vivo models. |
| Study 2 | Neurological Effects | Identified as a γ-secretase modulator; significant reduction in Aβ42 levels and cognitive improvement in Tg2576 mice models for Alzheimer's disease. |
| Study 3 | Synthesis Optimization | Developed a microwave-assisted synthesis method leading to higher yields and purities compared to traditional methods. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
